molecular formula C9H10ClNO3 B13038635 (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

Cat. No.: B13038635
M. Wt: 215.63 g/mol
InChI Key: LAEPFJUTKMRICZ-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a unique structure with an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its role in inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid is unique due to its combination of an amino group, a hydroxyl group, and a chlorine atom on a phenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.

Biological Activity

(3S)-3-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid, with the CAS number 1335781-84-4, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and data tables.

  • Molecular Formula : C₉H₁₀ClNO₃
  • Molecular Weight : 215.63 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. These derivatives have shown significant activity against various multidrug-resistant pathogens, particularly those classified as ESKAPE organisms.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) values indicated the effectiveness of these compounds:

CompoundPathogenMIC (µg/mL)
2MRSA1 - 8
14E. faecalis0.5 - 2
37E. coli16

These findings suggest that specific structural modifications can enhance antimicrobial efficacy, particularly against Gram-positive bacteria and challenging fungal species like Candida auris .

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated using various cancer cell lines, including A549 (non-small cell lung cancer).

Research demonstrated that certain derivatives significantly reduced A549 cell viability and inhibited cell migration:

CompoundCell LineIC₅₀ (% Viability)Migration Inhibition (%)
20A54950%Significant
12A54986.1%Moderate

Notably, compound 20 exhibited potent antioxidant properties in the DPPH radical scavenging assay, indicating its dual role as an antioxidant and anticancer agent .

Case Studies

  • Antimicrobial Study : A derivative of this compound was tested against a panel of ESKAPE pathogens. The results showed promising activity against MRSA and vancomycin-resistant strains, suggesting potential for development into a therapeutic agent .
  • Anticancer Research : In vitro studies using A549 cells revealed that several derivatives could reduce cell viability significantly while sparing non-cancerous Vero cells from cytotoxic effects, highlighting selective toxicity .

Discussion

The biological activity of this compound and its derivatives showcases their potential as antimicrobial and anticancer agents. The structure-dependent nature of their activity emphasizes the importance of further structural optimization to enhance efficacy and selectivity.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(3S)-3-amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1

InChI Key

LAEPFJUTKMRICZ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CC(=O)O)N

Origin of Product

United States

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